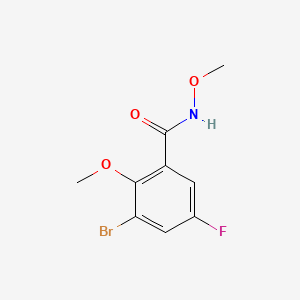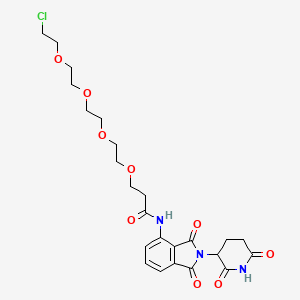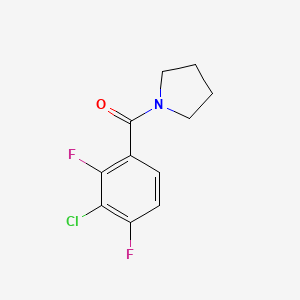
(3-Chloro-2,4-difluorophenyl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2,4-difluorophenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, and a pyrrolidine ring attached to a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,4-difluorophenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-2,4-difluoroaniline and pyrrolidine.
Formation of Intermediate: The aniline is first converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Coupling Reaction: The acyl chloride intermediate is then reacted with pyrrolidine in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in the treatment of diseases such as cancer or neurological disorders.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of (3-Chloro-2,4-difluorophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloro-2,4-difluorophenyl)(morpholin-4-yl)methanone: Similar structure with a morpholine ring instead of pyrrolidine.
(3-Chloro-2,4-difluorophenyl)(piperidin-1-yl)methanone: Similar structure with a piperidine ring instead of pyrrolidine.
Uniqueness
(3-Chloro-2,4-difluorophenyl)(pyrrolidin-1-yl)methanone is unique due to the specific combination of substituents on the phenyl ring and the presence of the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H10ClF2NO |
|---|---|
Peso molecular |
245.65 g/mol |
Nombre IUPAC |
(3-chloro-2,4-difluorophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H10ClF2NO/c12-9-8(13)4-3-7(10(9)14)11(16)15-5-1-2-6-15/h3-4H,1-2,5-6H2 |
Clave InChI |
USCLQDKMVNCEGR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)C2=C(C(=C(C=C2)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2', 4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B14771868.png)
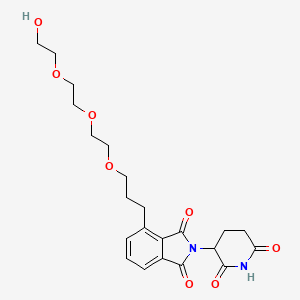

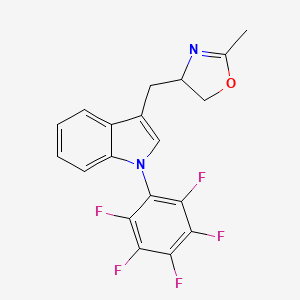

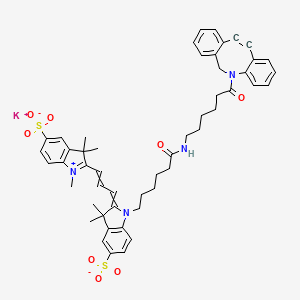

![[1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate](/img/structure/B14771930.png)
